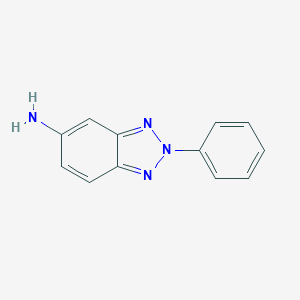

2-Phenyl-2H-benzotriazol-5-ylamine

Description

Contextualization within the Broader Field of Benzotriazole (B28993) Chemistry

Benzotriazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a triazole ring. ontosight.ai This core structure, with its three nitrogen atoms, imparts unique electronic properties and allows for various chemical modifications. ontosight.ai The unshared lone pairs of electrons on the nitrogen atoms enable the five-membered triazole ring to exist in different tautomeric forms, primarily the 1H- and 2H-isomers. ontosight.ai 2-Phenyl-2H-benzotriazol-5-ylamine is an example of a 2-substituted benzotriazole, where a phenyl group is attached to the second nitrogen atom of the triazole ring and an amine group is present on the 5th position of the benzene ring.

The fundamental synthesis of the benzotriazole scaffold often involves the reaction of o-phenylenediamine (B120857) with a source of nitrite (B80452), such as sodium nitrite in acetic acid, leading to diazotization and subsequent intramolecular cyclization. uniss.it The versatility of benzotriazole chemistry stems from its ability to act as a reactive intermediate, a protecting group, or a functional moiety in more complex molecules. ontosight.aiuniss.it Its derivatives are integral to numerous areas of chemical science, from medicinal chemistry to materials. uniss.it

Significance of Substituted Benzotriazoles in Organic Synthesis and Materials Science

The strategic placement of substituents on the benzotriazole scaffold, as seen in this compound, is a key strategy for tailoring the molecule's properties for specific applications. uniss.it Substituted benzotriazoles are widely utilized as versatile building blocks and functional molecules in both organic synthesis and materials science. ontosight.ai

In organic synthesis, the benzotriazole group can function as an excellent leaving group or an activating group, facilitating the formation of new chemical bonds. uniss.it For instance, N-substituted benzotriazoles are employed in the synthesis of various other heterocyclic compounds and have been used to create libraries of molecules for drug discovery. ontosight.aiuniss.it The synthesis of N-aryl-2-(benzotriazol-1-yl)-1-aryl(heteroaryl)buten-3-ylamines showcases the role of the benzotriazole moiety as a synthetic auxiliary. acs.org

In materials science, benzotriazole derivatives are renowned for their utility as UV absorbers and photostabilizers. researchgate.netepa.gov Derivatives like 2-(2'-hydroxyphenyl)benzotriazole are incorporated into polymers, plastics, and coatings to protect them from degradation by ultraviolet light. researchgate.netepa.gov The presence of the phenyl group in compounds like this compound is characteristic of this class of UV stabilizers. researchgate.net Furthermore, the introduction of different functional groups can tune the photophysical properties of these molecules, leading to applications in fluorescent dyes and organic light-emitting diodes (OLEDs). researchgate.net

Evolution of Research Perspectives on Benzotriazole Scaffolds

Research interest in benzotriazole and its derivatives has evolved significantly over the decades. Initially, they were heavily investigated for industrial applications, most notably as effective corrosion inhibitors for copper and its alloys. ontosight.ai This property remains a significant area of application today. ontosight.ai

However, contemporary research has increasingly focused on the role of benzotriazole scaffolds in more advanced fields. In medicinal chemistry, the benzotriazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide array of biological activities. uniss.it Scientists have explored benzotriazole derivatives for their potential as antimicrobial, antiviral, and anticancer agents. uniss.it This shift is driven by the scaffold's ability to be readily modified to optimize interactions with biological targets. uniss.it

In parallel, materials science research has moved beyond simple UV stabilization. The focus is now on developing sophisticated functional materials. By incorporating benzotriazole units into polymers or designing complex derivatives, researchers are creating materials with specific optical and electronic properties for use in advanced applications like OLEDs and chemical sensors. researchgate.net The synthesis of novel benzotriazole-derived α-amino acids with unique photophysical properties for potential use in bio-imaging further illustrates this trend toward highly specialized, functional molecules. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOQXFRLZIIVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352208 | |

| Record name | 2-Phenyl-2H-benzotriazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21819-66-9 | |

| Record name | 2-Phenyl-2H-benzotriazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Studies on 2 Phenyl 2h Benzotriazol 5 Ylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Phenyl-2H-benzotriazol-5-ylamine. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a important tool for investigating the molecular geometry and electronic properties of benzotriazole (B28993) derivatives. science.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), can accurately predict the optimized geometry of this compound. researchgate.net These calculations typically reveal a non-planar structure where the phenyl ring is twisted relative to the benzotriazole moiety. nih.gov The dihedral angle between these two rings is a key geometric parameter that influences the molecule's electronic properties and intermolecular interactions.

Table 1: Representative Calculated Electronic Properties of this compound using DFT

| Property | Representative Value |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| Polarizability (a.u.) | 150 - 180 |

| Energy (Hartree) | -750 to -760 |

Note: The values in this table are representative and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) analysis is a critical component of quantum chemical studies, providing insights into a molecule's chemical reactivity and electronic transitions. science.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich aminophenyl portion of the benzotriazole ring system, while the LUMO is often distributed over the phenyl and triazole rings. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations are instrumental in predicting sites susceptible to electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: The values in this table are representative and derived from typical DFT calculations on similar aromatic amine systems.

Molecular Dynamics Simulations (for conformational flexibility)

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility. researchgate.net MD simulations track the atomic movements of a molecule over time, providing a detailed understanding of its conformational landscape and how it behaves in different environments, such as in solution.

For this compound, MD simulations can reveal the range of dihedral angles accessible between the phenyl and benzotriazole rings. This flexibility can be crucial for its ability to bind to biological targets or for its photophysical properties. The simulations can also shed light on the intramolecular hydrogen bonding possibilities involving the amine group and the triazole nitrogen atoms, which can influence the molecule's preferred conformation.

Table 3: Representative Conformational Data from Molecular Dynamics Simulations

| Parameter | Description | Representative Finding |

| Phenyl-Benzotriazole Dihedral Angle | The angle of rotation between the two ring systems. | Fluctuates between 30° and 60°, indicating significant rotational freedom. |

| Intramolecular H-bonding | Potential hydrogen bond between the amine proton and a triazole nitrogen. | Transient H-bonds may form, stabilizing certain conformations. |

Note: These findings are illustrative of what MD simulations could reveal for this molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. nih.gov In QSPR studies, a statistical model is developed that correlates calculated molecular descriptors with an experimentally determined property.

For this compound and its analogues, QSPR models could be developed to predict various properties, such as their absorption maxima in UV-visible spectroscopy, their efficacy as UV absorbers, or their potential as corrosion inhibitors. The molecular descriptors used in these models can be derived from quantum chemical calculations and can include electronic, steric, and thermodynamic parameters. While specific QSPR studies on this compound are not widely reported, the methodology has been successfully applied to similar heterocyclic systems. semanticscholar.orgunica.it

Table 4: Example of Descriptors Used in a Hypothetical QSPR Model

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy |

Note: This table lists common descriptors that would be relevant for a QSPR study of this compound.

Reactivity and Mechanistic Investigations of 2 Phenyl 2h Benzotriazol 5 Ylamine and Its Analogs

Electrophilic and Nucleophilic Reactions of the Benzotriazole (B28993) Ring System

The benzotriazole ring is an aromatic heterocyclic system characterized by a fused benzene (B151609) and triazole ring. researchgate.net This structure possesses unique electronic properties that confer both stability and a capacity for diverse reactivity. researchgate.net The reactivity of the benzotriazole core in derivatives is influenced by the nature and position of its substituents.

Electrophilic substitution reactions can occur on the benzo portion of the ring system. For instance, studies on analogous compounds like 2-(2-hydroxy-5-methylphenyl)benzotriazole have shown that electrophiles can be introduced onto the phenyl ring of the benzotriazole moiety. chemicalpapers.com The position of substitution is directed by the existing substituents. Furthermore, highly activated benzotriazole systems, such as 2-aryl-4,6-dinitrobenzotriazole 1-oxides, exhibit superelectrophilic behavior, enabling them to participate in pericyclic reactions like Diels-Alder type condensations. cdnsciencepub.com

The synthesis of 2-aryl-2H-benzotriazoles often involves the oxidative cyclization of 2-aminoazobenzenes. thieme-connect.de This reaction, which can be promoted by reagents like copper sulfate, involves the formation of the triazole ring through the intramolecular reaction of an amino group with the azo functionality, highlighting the inherent reactivity of the benzene ring's ortho-amino substituent precursor. thieme-connect.de Modern synthetic methods, such as the Rh(III)-catalyzed oxidative cyclization of azobenzenes using silver nitrate (B79036) as a nitrogen source, proceed via C-H bond activation on the aromatic ring, further demonstrating the susceptibility of the core structure to metallo-catalyzed reactions. rsc.org

Nucleophilic attack is also a key feature of benzotriazole chemistry. The nitrogen atoms of the triazole ring can act as nucleophiles. For example, 1H-benzotriazole reacts with 2-chloro-N-(substituted phenyl) acetamide (B32628) in the presence of a base to form N-substituted acetamide derivatives. researchgate.net In the context of 2-phenyl-2H-benzotriazol-5-ylamine, while the 2-position is occupied by the phenyl group, the other nitrogen atoms of the triazole ring retain nucleophilic character, although this is modulated by the electronic influence of the phenyl and amino groups.

Reactivity of the 5-Amino Group

The 5-amino group is a powerful directing group and a primary site of reactivity in this compound. Its electronic-donating nature enhances the nucleophilicity of the benzotriazole ring and participates directly in various reactions.

The lone pair of electrons on the 5-amino group makes it a potent nucleophile. This nucleophilicity is central to many synthetic transformations. For example, in analogous systems like 5(6)-nitro-1H-benzimidazol-2-amine, the exocyclic amino group can participate in nucleophilic substitution reactions. mdpi.com It is well-established that 2-aminobenzotriazole (B159556) can be linked to other molecules, such as levofloxacin, via its amino group reacting with a carboxyl moiety. uniss.it

In the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides results in substitution at one of the triazole nitrogen atoms, demonstrating the nucleophilic nature of the heterocyclic ring itself, which competes with the exocyclic amino group. mdpi.com For this compound, nucleophilic attack by the 5-amino group would be a primary reaction pathway for derivatization, such as in acylation or alkylation reactions, to introduce new functional groups.

Influence of the 2-Phenyl Substituent on Reaction Pathways

The phenyl group at the 2-position of the benzotriazole ring is not merely a passive substituent; it actively influences the molecule's reactivity through both steric and electronic effects.

The 2-phenyl group introduces significant steric bulk in the vicinity of the triazole ring. This steric hindrance can direct the course of reactions by blocking access to nearby positions. For example, in the synthesis of 2-aryl-2H-benzotriazoles from unsymmetrically substituted azoarenes, steric hindrance from substituents on the precursor can influence the regioselectivity of the cyclization reaction. rsc.org Research on biologically active 5,6-dichloro-2-phenyl-benzotriazoles has shown that the steric bulk of side chains attached to the molecule can be critical for its activity, where either increasing or decreasing the steric hindrance can lead to a total loss of function. mdpi.com This suggests that the size of the 2-phenyl group in this compound could similarly influence how it interacts with other molecules or biological targets by sterically shielding the triazole part of the molecule.

The phenyl group electronically modulates the benzotriazole core through resonance (mesomeric) and inductive effects. It can delocalize the π-electrons of the heterocyclic system, affecting its aromaticity and the electron density at various positions. This electronic modulation has a profound impact on the molecule's properties. For instance, in donor-acceptor copolymers containing functionalized benzotriazole units, the group at the N-2 position plays a crucial role in tuning the acceptor character and, consequently, the photophysical properties of the material. mdpi.comnih.gov

Theoretical DFT calculations on related 2-phenyl-benzotriazole derivatives show that the phenyl group influences the planarity of the molecule and the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.org Substituents on the 2-phenyl ring can further tune these properties. An electron-withdrawing substituent on the phenyl ring would enhance the acceptor character of the benzotriazole core, while an electron-donating group would have the opposite effect. This modulation of the electronic structure directly impacts the reactivity of the entire molecule, including the basicity of the 5-amino group and the susceptibility of the benzene ring to electrophilic attack. rsc.org

Intramolecular Interactions and Photophysical Properties

Role of Intramolecular Hydrogen Bonding (e.g., N–H···N)

In analogs of this compound, specifically those with an amino group at the ortho position of the phenyl ring, the formation of an intramolecular hydrogen bond (IHB) between the amino proton and a nitrogen atom of the benzotriazole ring (N–H···N) has been established through spectroscopic methods like ¹H NMR and supported by DFT calculations. researchgate.net This interaction is analogous to the well-documented O–H···N intramolecular hydrogen bond found in 2-(2'-hydroxyphenyl)benzotriazole derivatives, which are renowned for their efficacy as UV absorbers. researchgate.netnih.govresearchgate.net

The presence of this N–H···N hydrogen bond creates a six-membered ring, which facilitates a rapid, non-radiative decay pathway from the excited state. This efficient deactivation channel is a key factor contributing to the typically low fluorescence quantum yields observed in these compounds. researchgate.net The strength and nature of this hydrogen bond can be modulated by the substituents on the amino group. For instance, the introduction of an electron-withdrawing acetyl group, as in an acetamido-functionalized analog, increases the acidity of the NH proton, which in turn affects the conformational equilibrium between the hydrogen-bonded "closed" form and the non-hydrogen-bonded "open" form, especially in different solvent environments. researchgate.net

| Analog | Solvent | Predominant Conformation | Reference |

|---|---|---|---|

| 2-(ortho-Acetamidophenyl)-2H-benzotriazole | CHCl₃ | "Closed" (Intramolecularly Hydrogen-Bonded) | researchgate.net |

| 2-(ortho-Acetamidophenyl)-2H-benzotriazole | DMSO | "Open" (Non-Hydrogen-Bonded) | researchgate.net |

Excited State Dynamics and Fluorescence Properties

Upon photoexcitation, the presence of an intramolecular hydrogen bond dictates the subsequent excited-state dynamics. In the well-studied 2-(2'-hydroxyphenyl)benzotriazole analogs, an ultrafast excited-state intramolecular proton transfer (ESIPT) occurs, on the order of femtoseconds. nih.govresearchgate.net This process leads to the formation of a transient keto-tautomer, which then rapidly decays back to the ground state non-radiatively. This efficient energy dissipation mechanism is responsible for their excellent photostability and use as UV absorbers. nih.gov

A similar non-radiative deactivation pathway is proposed for the amino-substituted analogs possessing an N–H···N hydrogen bond. researchgate.net This explains their generally weak fluorescence emission and low quantum yields. The fluorescence properties of these amino-functionalized dyes are highly sensitive to their molecular structure and environment. For example, analogs with amino and N-methylamino groups have been observed to exhibit faint dual emissions from charge-transfer excited states in a nonpolar solvent like chloroform, while displaying a single, blue-shifted emission in a polar solvent such as DMSO. researchgate.net

The fluorescence intensity of these compounds can be enhanced by restricting molecular motion. When incorporated into a polymer matrix, the luminescence of these derivatives is notably increased. researchgate.netresearchgate.net This is attributed to the suppression of conformational changes and molecular motions that would otherwise contribute to non-radiative decay.

| Analog | Solvent | Fluorescence Emission Characteristics | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Ortho-amino and N-methylamino substituted | CHCl₃ | Faint, dual emission from charge-transfer excited states | Low | researchgate.net |

| Ortho-amino and N-methylamino substituted | DMSO | Blue-shifted single emission | Low | researchgate.net |

| Ortho-acetamido substituted | CHCl₃ / DMSO | Unimodal, stronger than amino-functionalized | Relatively higher | researchgate.net |

Derivatives and Functionalization Strategies of 2 Phenyl 2h Benzotriazol 5 Ylamine

Chemical Modifications at the 5-Amino Position

The primary amino group at the 5-position of the benzotriazole (B28993) ring is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, sulfonylation, alkylation, arylation, and condensation with carbonyl compounds to form imines.

Acylation and Sulfonylation Reactions

The nucleophilic 5-amino group readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base affords N-acylated derivatives. For instance, the formation of an acetamido group (–NHCOCH₃) can modulate the electronic properties of the benzotriazole system. Such modifications have been explored in related 2-phenylbenzotriazole structures to study their photophysical properties. researchgate.net The introduction of an acetyl group, which is electron-withdrawing, can influence intramolecular hydrogen bonding and fluorescence emissions. researchgate.net

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in a suitable solvent and base yields sulfonamide derivatives. This functionalization is a common strategy in medicinal chemistry. In analogous heterocyclic systems, sulfonamide derivatives are synthesized by reacting an amine with a corresponding benzenesulfonyl chloride, often using a base like triethylamine (B128534) in a solvent such as dichloromethane. nih.gov

Alkylation and Arylation of the Amino Group

Introducing alkyl or aryl substituents to the 5-amino group can be achieved through various synthetic methodologies, although direct N-alkylation or N-arylation of primary aromatic amines can sometimes be challenging due to potential side reactions.

Alkylation: This can be accomplished using alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines can require careful optimization of reaction conditions.

Arylation: The introduction of an aryl group at the amino position typically requires more advanced techniques like transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, for example, are widely used for the C–N bond formation to create diarylamine structures from aryl amines and aryl halides. nih.govrsc.orgchemrxiv.org These reactions offer a powerful route to synthesize N-aryl derivatives of 2-Phenyl-2H-benzotriazol-5-ylamine, significantly expanding the structural diversity and potential applications of the core molecule.

Formation of Schiff Bases and Imine Derivatives

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically carried out by refluxing the amine and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid. ekb.egresearchgate.net

Schiff bases are a significant class of compounds with a wide range of applications. The formation of the azomethine (–N=CH–) group introduces a new site of reactivity and can significantly alter the electronic and steric profile of the molecule. This strategy has been widely employed in the synthesis of novel heterocyclic compounds with diverse biological activities. ekb.egnih.govnih.gov

Below is a table illustrating the formation of Schiff base derivatives from various carbonyl compounds.

| Amine Reactant | Carbonyl Reactant | Resulting Functional Group |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Aromatic Imine |

| This compound | Aliphatic Aldehyde (e.g., Acetaldehyde) | Aliphatic Imine |

| This compound | Ketone (e.g., Acetone) | Ketimine |

Substitution on the 2-Phenyl Ring

The 2-phenyl ring is another key site for functionalization. The introduction of substituents on this ring can be achieved either by starting the synthesis with a correspondingly substituted aniline (B41778) or by direct electrophilic substitution on the pre-formed this compound scaffold. These modifications are crucial for fine-tuning the molecule's properties.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of the 2-phenyl ring can be systematically altered by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), trifluoromethyl (–CF₃), and carbonyl (e.g., –COCH₃) groups decrease the electron density of the phenyl ring. The synthesis of such derivatives often starts from a substituted aniline. For instance, using an aniline with a trifluoromethyl group can lead to a final product with this EWG on the phenyl ring. nih.govmdpi.com Studies on related heterocyclic systems like 2-phenyl-2H-indazoles have shown that the presence of EWGs on the 2-phenyl ring can be favorable for certain biological activities. nih.gov

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., –CH₃), and alkoxy (e.g., –OCH₃) increase the electron density of the phenyl ring. nih.govmdpi.com The synthesis of 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole, a related compound, demonstrates the incorporation of EDGs onto the phenyl ring. nih.gov These groups can influence the molecule's conformation and electronic transitions.

The table below summarizes examples of these groups and their effects.

| Group Type | Example Substituent | Electronic Effect |

| Electron-Withdrawing | –NO₂ (Nitro) | Decreases electron density |

| Electron-Withdrawing | –CF₃ (Trifluoromethyl) | Decreases electron density |

| Electron-Donating | –CH₃ (Methyl) | Increases electron density |

| Electron-Donating | –OCH₃ (Methoxy) | Increases electron density |

Halogenation and Nitration Strategies

Direct electrophilic aromatic substitution provides a route to introduce functional groups like halogens and nitro groups onto the 2-phenyl ring.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common modification. researchgate.net Halogenated benzotriazole derivatives have been synthesized and studied for various applications. gsconlinepress.com The position of halogenation is directed by the activating/deactivating nature of the benzotriazolyl substituent and any other groups present on the phenyl ring.

Nitration: The nitration of the phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Studies on the nitration of similar compounds like 2-phenyl-1,2,3,2H-triazole have shown that mono-, di-, and tri-nitration products can be obtained, with the substitution pattern on the phenyl ring being influenced by the heterocyclic moiety. researchgate.net The nitro group is a strong electron-withdrawing group and can also serve as a precursor for the synthesis of other functional groups, such as an amino group, through reduction.

Oligomeric and Polymeric Conjugates of this compound

The unique structural features of this compound, combining a UV-absorbing benzotriazole core with a reactive primary amine, make it a valuable building block for the synthesis of functional oligomers and polymers. These materials can find applications in areas such as specialty plastics, advanced coatings, and high-performance dyes.

Incorporation into Polymer Backbones

While the monofunctional nature of the amine group in this compound precludes its direct use as a monomer in traditional linear step-growth polymerization, several strategies can be employed to incorporate this moiety into polymer backbones. These methods often result in polymers with unique architectures, such as branched or dendritic structures, or polymers with controlled molecular weights.

One potential method for the polymerization of aromatic amines is through oxidative coupling . This process involves the oxidation of the amine to form reactive radical cations, which can then couple to form new carbon-carbon or nitrogen-nitrogen bonds, leading to the formation of a polymer. The polymerization of aromatic amines can be initiated by chemical oxidants or through electrochemical methods. The resulting polymers often possess interesting electronic and optical properties due to the conjugated nature of the polymer backbone.

Another strategy for incorporating this compound into a polymer is to first functionalize it to create a bifunctional monomer. For instance, the amine group could be reacted with a molecule containing two reactive groups, such as a diacyl chloride or a diisocyanate, under controlled conditions to produce a monomer with a free reactive group for subsequent polymerization.

Furthermore, this compound can act as an end-capping agent in polycondensation reactions. In this role, it can be used to control the molecular weight of polymers such as polyesters, polyamides, and polycarbonates. By introducing a monofunctional amine at the end of a growing polymer chain, the polymerization is terminated, allowing for precise control over the polymer's chain length and, consequently, its physical properties.

The synthesis of dendrimers represents another avenue for the polymeric conjugation of this compound. Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The synthesis of dendrimers can be achieved through either a divergent or a convergent approach. In a divergent synthesis, the dendrimer grows outwards from a central core, while in a convergent synthesis, the branches (dendrons) are first synthesized and then attached to a central core. This compound could potentially serve as a core molecule or as a building block for the dendrons, leading to dendrimers with a high density of benzotriazole units on their periphery.

| Polymerization Strategy | Description | Potential Polymer Architecture |

| Oxidative Coupling | Polymerization through the oxidation of the amine group to form reactive radical cations that couple to form the polymer chain. | Conjugated, potentially branched polymers. |

| End-Capping Agent | Use as a monofunctional molecule to terminate polycondensation reactions and control molecular weight. | Linear polymers with benzotriazole end-groups. |

| Dendrimer Synthesis | Use as a core or branching unit in the step-wise synthesis of highly branched, tree-like macromolecules. | Dendritic, globular polymers. |

Synthesis of Dyes and Pigments

The primary amine group on the benzotriazole ring of this compound makes it an excellent starting material for the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds characterized by the presence of one or more azo groups (–N=N–).

The synthesis of azo dyes from this compound typically involves a two-step process:

Diazotization: The primary aromatic amine is converted into a diazonium salt by treating it with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C).

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or an aromatic amine. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye.

The color of the resulting azo dye is determined by the extended conjugated system of the molecule, which includes the benzotriazole ring, the azo group, and the aromatic ring of the coupling component. By varying the coupling component, a wide range of colors can be achieved.

Below is a table of potential azo dyes that could be synthesized from this compound and various coupling components.

| Coupling Component | Chemical Name of Coupling Component | Resulting Azo Dye Structure (Hypothetical) | Expected Color |

| Phenol | Azo dye with a terminal phenol group. | Yellow to Orange | |

| Aniline | Azo dye with a terminal aniline group. | Orange to Red | |

| N,N-Dimethylaniline | Azo dye with a terminal N,N-dimethylaniline group. | Red | |

| 2-Naphthol (B1666908) (beta-Naphthol) | Azo dye with a terminal 2-naphthol group. | Red to Brown | |

| Resorcinol (B1680541) | Azo dye with a terminal resorcinol group. | Orange to Brown |

Advanced Applications and Research Frontiers of 2 Phenyl 2h Benzotriazol 5 Ylamine in Specialized Chemical Fields

Materials Science and Engineering Applications

In the realm of materials science, 2-Phenyl-2H-benzotriazol-5-ylamine and its core structure, 2-phenyl-2H-benzotriazole, serve as foundational units for creating materials with tailored properties. The benzotriazole (B28993) moiety is recognized as a moderately electron-deficient unit, which is a key attribute for its use in advanced functional materials elsevierpure.com.

The 2-phenyl-2H-benzotriazole structure is a crucial building block in the synthesis of donor-acceptor (D-A) type polymers and oligomers. researchgate.net These materials are designed by combining electron-rich (donor) and electron-deficient (acceptor) units to create compounds with low bandgaps and precisely tuned frontier orbital energy levels. researchgate.net The benzotriazole component successfully functions as the acceptor unit in these architectures researchgate.net.

Researchers have designed and synthesized acceptor-donor-acceptor (A-D-A) oligomers that incorporate 2-phenyl-2H-benzotriazole as the acceptor and naphthodithiophene as the donor. researchgate.net This strategic combination has been explored in the development of materials for organic electronics, demonstrating the compound's utility as a modular component in constructing complex, functional macromolecules researchgate.net. The synthesis of such polymers can be achieved through methods like oxidative cyclization of 2-aminoazobenzenes or reductive cyclization of 2-nitroazobenzenes to form the core benzotriazole structure researchgate.net.

The application of 2-phenyl-2H-benzotriazole building blocks is particularly prominent in the field of optoelectronics, specifically in organic photovoltaics (OPVs). The D-A polymers and oligomers derived from this compound are utilized as absorber layer materials in solution-processable bulk-heterojunction solar cells. researchgate.net

In one study, an alternating copolymer using a 2-phenyl-2H-benzotriazole acceptor unit was synthesized and blended with a fullerene derivative ( frontiersin.orgfrontiersin.org-phenyl C71-butyric acid methyl ester, or PC71BM) to create the photoactive layer of an organic solar cell. The resulting device achieved a notable power conversion efficiency of up to 4.6%, with a high fill factor of 70% when a processing additive was used to optimize the morphology of the absorber layer. researchgate.net The optoelectronic properties of these materials, including their electronic energy levels and capacity for intramolecular charge transfer, have been investigated through optical and fluorescence spectroscopy, supported by quantum chemical calculations. researchgate.net

Table 1: Performance of an Organic Photovoltaic Device Incorporating a 2-Phenyl-2H-benzotriazole-based Copolymer

| Parameter | Value | Reference |

| Device Structure | Solution-processed bulk-heterojunction | researchgate.net |

| Acceptor Unit | 2-Phenyl-2H-benzotriazole | researchgate.net |

| Donor Unit | 2,7-functionalized carbazole | researchgate.net |

| Fullerene Derivative | PC71BM | researchgate.net |

| Power Conversion Efficiency (PCE) | ~4.6% | researchgate.net |

| Fill Factor (FF) | 70% | researchgate.net |

The broader class of 2-(2'-hydroxyphenyl)-2H-benzotriazoles is well-established for its role as potent UV absorbers and light stabilizers for a wide range of polymers. researchgate.netwikipedia.org These compounds function by absorbing harmful UV radiation and dissipating the energy as heat, which protects the polymer from photodegradation that can lead to cracking, discoloration, and loss of physical properties. uvabsorber.com They are effective in protecting plastics, lacquers, and fibers. frontiersin.orgwikipedia.org While this is a primary application for the 2-phenyl-2H-benzotriazole family, particularly those with a hydroxyl group on the phenyl ring (phenolic benzotriazoles), specific research detailing the performance of this compound as a polymeric stabilizer is not extensively documented in the available literature. The fundamental UV-absorbing property is inherent to the core structure, but the effect of the 5-amino substituent on this application requires further investigation.

Coordination Chemistry and Ligand Design

The benzotriazole framework, with its nitrogen heteroatoms, is a versatile scaffold for designing ligands for coordination chemistry. These ligands can form stable complexes with various metal ions, leading to materials with interesting structural and functional properties.

While numerous studies have detailed the synthesis of metal complexes using various benzotriazole derivatives, there is a lack of specific, detailed research in the available scientific literature on the synthesis and structural characterization of metal complexes formed explicitly with this compound as the ligand. Research in this area has focused on related compounds, such as benzotriazole-phenolate derivatives which provide N,O-bidentate chelation to stabilize metal complexes. nih.gov For example, complexes of Cu(II), Zn(II), Ni(II), and Co(II) have been synthesized with ligands like 1-acetyl-1,2,3-benzotriazole and 2-(2H-benzotriazol-2-yl) acetic acid. sapub.org However, direct analogues using the title compound are not prominently reported.

The potential for this compound to act as a ligand stems from the presence of multiple potential coordination sites: the nitrogen atoms of the triazole ring and the nitrogen atom of the 5-amino group. This structure suggests the possibility of it acting as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers. In related benzotriazole-phenolate ligands, coordination typically involves a nitrogen atom from the triazole ring and the oxygen from the phenolic hydroxyl group, forming a stable chelate ring. nih.gov However, without experimental data from synthesized complexes of this compound, its specific binding modes and chelation properties remain a subject for future research.

Supramolecular Chemistry and Self-Assembly

No dedicated studies on the supramolecular chemistry or self-assembly behavior of this compound have been found in the available scientific literature. Research into the self-assembly of other functionalized benzotriazoles, which may form structures like nanofibers or lamellae, has been conducted, but this research does not extend to this compound.

Consistent with the lack of data on its self-assembly properties, there is no available research on the design of specific supramolecular architectures using this compound as a building block. The principles of supramolecular design rely on understanding the intermolecular interactions of a compound, which has not been documented for this molecule.

A detailed analysis of the non-covalent interactions and crystal packing of this compound is not possible as its crystal structure has not been publicly documented. Studies on other heterocyclic compounds often reveal complex networks of hydrogen bonds, π-π stacking, and van der Waals forces that dictate their crystal packing, but such an analysis for this compound is absent from the literature.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Advancements in the synthesis of 2-Phenyl-2H-benzotriazol-5-ylamine are intrinsically linked to the broader developments in benzotriazole (B28993) chemistry. The synthesis of related benzotriazole derivatives often involves multi-step processes. For instance, the creation of 2-(vinylhydroxyphenyl)-2H-benzotriazole derivatives has been achieved through an improved three-step process. researchgate.net Similarly, the synthesis of 2-(2'-acetoxy-5'-bromomethylphenyl)-2H-benzotriazole involves the acetylation of a hydroxyl group followed by bromination. researchgate.net General methods for synthesizing 2-phenylbenzotriazoles often start from o-nitroazobenzene precursors, which undergo reduction and cyclization. google.comgoogleapis.comgoogle.com Patents have detailed methods for producing 2-(2-hydroxyphenyl)-2H-benzotriazoles, which could potentially be adapted for the synthesis of the amino-substituted target compound. googleapis.comgoogle.comgoogle.com A common route involves the reaction of a substituted o-phenylenediamine (B120857) with a nitrite (B80452) source to form the triazole ring. scribd.com For N-aryl-2-(benzotriazol-1-yl)-1-aryl(heteroaryl)buten-3-ylamines, a general procedure involves the reaction of N-allylbenzotriazole with n-butyllithium followed by the addition of a diarylimine. acs.org

Future advancements in the synthesis of this compound will likely focus on improving efficiency, yield, and regioselectivity, possibly through the development of novel catalytic systems or one-pot reaction methodologies. gsconlinepress.comgrowingscience.com

The characterization of this compound would rely on standard spectroscopic techniques. While specific spectral data for this compound is not widely published, the characterization of similar benzotriazole derivatives provides a clear roadmap. Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the molecular structure. ontosight.airasayanjournal.co.in For instance, the characterization of newly synthesized benzotriazole-based ligands and their metal complexes has been successfully achieved using elemental analysis, IR, and NMR spectroscopy. ontosight.airasayanjournal.co.in High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition. rsc.org

Emerging Areas in Computational and Theoretical Chemistry

Computational and theoretical chemistry offer powerful tools to predict and understand the properties of molecules like this compound. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in investigating the electronic structure, optoelectronic properties, and reactivity of benzotriazole derivatives. acs.org Such studies can elucidate intramolecular charge transfer characteristics and electronic energy levels, which are vital for applications in materials science. acs.org

For related 2-azinyl-2H-benzotriazoles, computational studies at the B3LYP/6-31++G(d,p)//B3LYP/6-31G(d,p) level of theory have been used to investigate their electronic structure and suitability as ligands. vanderbilt.edu Similar computational approaches could be applied to this compound to predict its behavior in various chemical environments. The use of in silico models to predict the pharmacological and toxicological profiles of benzimidazole (B57391) derivatives, a structurally related class of compounds, highlights a promising avenue for the computational assessment of this compound. nih.gov

Future computational research will likely focus on more complex phenomena, such as excited-state dynamics, to understand its photostability and potential for use in applications like organic light-emitting diodes (OLEDs). Moreover, computational screening of its derivatives could accelerate the discovery of new materials with tailored properties.

Future Prospects in Materials Science and Specialized Chemical Applications

The unique structure of this compound, featuring a benzotriazole core, suggests significant potential in materials science and other specialized chemical applications. Benzotriazole derivatives are recognized as versatile building blocks for the synthesis of functional polymers and dendrimers. researchgate.net They have been incorporated into polymers for organic electronics, including solar cells and light-emitting diodes. researchgate.net The 2-phenyl-2H-benzotriazole unit, in particular, has been used in the design of acceptor-donor-acceptor oligomers for organic photovoltaic devices. acs.org

The amino group on the benzotriazole ring of the title compound offers a reactive site for further functionalization, allowing it to be incorporated into polymer chains. This could lead to the development of new polymers with enhanced properties, such as improved thermal stability or specific optoelectronic characteristics. researchgate.net For example, methacryloxy derivatives of benzotriazoles have been used to create UV-resistant coatings and enhance the durability of plastics and polymers. polysciences.com

Furthermore, the ability of benzotriazoles to form complexes with metals opens up possibilities for their use as ligands in catalysis or as components in sensor technology. researchgate.net The investigation of iridium(III) complexes with 2-phenyl-1,2,3-benzotriazole ligands for single-layer PhOLED devices underscores the potential of this class of compounds in advanced materials. researchgate.net

Challenges and Unexplored Avenues in this compound Research

Despite the promising outlook, several challenges and unexplored avenues remain in the research of this compound. A primary challenge is the lack of detailed, publicly available research focusing specifically on this compound. While general synthetic methods for benzotriazoles are known, optimizing a high-yield, scalable, and environmentally benign synthesis for this compound requires dedicated investigation. gsconlinepress.comgrowingscience.com

A significant unexplored area is the comprehensive evaluation of its biological activities. While many benzotriazole derivatives exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities, the specific biological profile of this compound has yet to be thoroughly investigated. gsconlinepress.comgrowingscience.comjrasb.com

Furthermore, a deeper understanding of its photophysical properties is needed to fully realize its potential in materials science. Detailed studies on its fluorescence, phosphorescence, and excited-state dynamics are essential for designing and optimizing its use in applications such as OLEDs and sensors. researchgate.net The long-term stability and potential environmental impact of this compound and its derivatives also represent critical areas for future research to ensure their safe and sustainable application. jrasb.com

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Phenyl-2H-benzotriazol-5-ylamine, and how can experimental design optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted anilines with nitrous acid or coupling reactions using palladium catalysts. A factorial design approach (e.g., varying temperature, solvent polarity, and reagent stoichiometry) can systematically optimize reaction conditions . For example, highlights the use of solvent-dependent protocols (e.g., DMF or ethanol) and catalysts like Cu(I) for analogous benzotriazole derivatives. Yield optimization may require iterative testing of variables and statistical analysis (e.g., ANOVA) to identify significant factors.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-N vibrations in the triazole ring at ~1500 cm⁻¹) .

- NMR : ¹H-NMR reveals aromatic proton environments (δ 7.0–8.5 ppm) and amine protons (δ ~5 ppm). ¹³C-NMR confirms carbon connectivity in the benzotriazole core .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation. Avoid prolonged exposure to light or humidity .

- Spill Management : Use absorbent materials (e.g., vermiculite) and neutralize with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, used B3LYP/6-31G(d) to analyze electronic properties of similar triazole derivatives .

- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes or receptors) using AutoDock Vina. demonstrated docking poses for benzotriazole-acetamide hybrids, highlighting interactions with active sites .

- AI Integration : Tools like COMSOL Multiphysics with AI-driven parameter optimization can refine reaction simulations .

Q. How should researchers address contradictory data in stability or reactivity studies of this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (solvent purity, temperature control) to isolate variables .

- Advanced Analytics : Use HPLC or LC-MS to detect degradation products or impurities influencing stability .

- Statistical Validation : Apply t-tests or chi-square analysis to assess significance of discrepancies. emphasizes collaborative frameworks for resolving methodological conflicts in contested datasets .

Q. What strategies are effective for scaling up laboratory-scale synthesis while maintaining purity?

- Methodological Answer :

- Process Intensification : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .

- Separation Technologies : Employ membrane filtration or column chromatography (e.g., silica gel with gradient elution) for large-scale purification .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.